molecular formula C6H6N4O2 B6233334 ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate CAS No. 2742653-34-3

ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate

Cat. No.: B6233334
CAS No.: 2742653-34-3
M. Wt: 166.1
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Description

Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a spirocyclic framework, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a common method involves the reaction of a diaminomaleonitrile derivative with an ethyl ester under controlled conditions.

    Esterification: The carboxylate group is introduced via esterification, where the spirocyclic intermediate reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the cyclization and esterification reactions in a controlled environment.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and yield, ensuring consistent quality and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Various nucleophiles (e.g., halides, amines); reactions may require catalysts or specific solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with modified electronic properties.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate can be compared with other spirocyclic compounds:

    Spiro[2.4]hepta-1,4,6-triene Derivatives: These compounds share the spirocyclic core but differ in functional groups, leading to variations in reactivity and applications.

    Spirocyclic Amines: Similar in structure but with amine groups, these compounds are often used in different chemical and biological contexts.

Uniqueness: The presence of the tetraazaspiro framework and the ethyl carboxylate group makes this compound unique, providing distinct chemical properties and potential for diverse applications.

Comparison with Similar Compounds

  • Spiro[2.4]hepta-1,4,6-triene derivatives
  • Spirocyclic amines
  • Other spirocyclic esters

Properties

CAS No.

2742653-34-3

Molecular Formula

C6H6N4O2

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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